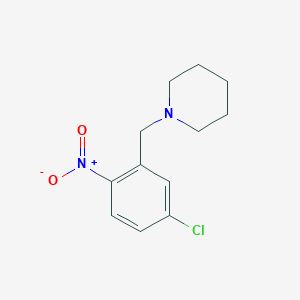
2-benzoyl-3-(benzylthio)-3-(2-chlorophenyl)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoyl-3-(benzylthio)-3-(2-chlorophenyl)-N-phenylpropanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of amides and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-benzoyl-3-(benzylthio)-3-(2-chlorophenyl)-N-phenylpropanamide is not fully understood. However, studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
Studies have shown that this compound has a low toxicity profile and does not show any significant adverse effects on the body. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-benzoyl-3-(benzylthio)-3-(2-chlorophenyl)-N-phenylpropanamide in lab experiments is its high purity and good yield. This compound is also relatively easy to synthesize using the methods described above. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the study of 2-benzoyl-3-(benzylthio)-3-(2-chlorophenyl)-N-phenylpropanamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the study of the compound's potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, more studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 2-benzoyl-3-(benzylthio)-3-(2-chlorophenyl)-N-phenylpropanamide has been carried out using different methods. One of the commonly used methods involves the reaction of 2-chloro-N-phenylpropanamide with benzyl mercaptan in the presence of a base, followed by the reaction with benzoyl chloride. This method yields a high purity product with a good yield.
Applications De Recherche Scientifique
2-benzoyl-3-(benzylthio)-3-(2-chlorophenyl)-N-phenylpropanamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-tumor agent. It has also been studied for its potential use as an anti-inflammatory, anti-viral, and anti-bacterial agent. In addition, this compound has shown potential as a catalyst in organic synthesis reactions.
Propriétés
IUPAC Name |
2-benzoyl-3-benzylsulfanyl-3-(2-chlorophenyl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClNO2S/c30-25-19-11-10-18-24(25)28(34-20-21-12-4-1-5-13-21)26(27(32)22-14-6-2-7-15-22)29(33)31-23-16-8-3-9-17-23/h1-19,26,28H,20H2,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVZSJSXLWJFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C2=CC=CC=C2Cl)C(C(=O)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-{[5-(3-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5157851.png)
![3-({4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}methyl)benzoic acid](/img/structure/B5157864.png)
![N-mesityl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5157870.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5157877.png)
![2-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5157878.png)

![2-(3,4-dimethoxyphenyl)-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5157889.png)
![2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol](/img/structure/B5157896.png)
![N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine](/img/structure/B5157902.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157928.png)
![1-cyclohexyl-2-[4-(trifluoromethyl)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5157933.png)
![N-[(4-chlorophenyl)(phenyl)methyl]urea](/img/structure/B5157936.png)
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5157942.png)